Desoxymetasone-D5 (Major)

Description

Role of Deuterated Analogs in Quantitative Analytical Methodologies

Deuterated analogs are indispensable in modern quantitative analysis, particularly when coupled with mass spectrometry (MS). clearsynth.comtexilajournal.com They serve as ideal internal standards for a technique known as isotope dilution mass spectrometry (IDMS). britannica.comwikipedia.org An internal standard is a known quantity of a substance added to a sample to correct for variations that can occur during sample preparation and analysis. aptochem.com

The key advantage of a deuterated internal standard is that it is chemically almost identical to the analyte—the substance being measured. adventchembio.comaptochem.com This means it behaves similarly during extraction, chromatography, and ionization in the mass spectrometer. aptochem.comscispace.com However, due to the mass difference from the incorporated deuterium (B1214612) atoms, the mass spectrometer can easily differentiate it from the analyte. adventchembio.com

This co-eluting, yet mass-differentiated, property allows the deuterated standard to accurately compensate for inconsistencies, such as sample loss during preparation or fluctuations in the instrument's signal (ion suppression or enhancement). clearsynth.comtexilajournal.com By comparing the signal of the analyte to the known concentration of the deuterated internal standard, researchers can determine the precise quantity of the analyte in the original sample with very high accuracy and precision. clearsynth.comnih.gov This method is considered a gold standard in quantitative bioanalysis and is crucial for applications ranging from therapeutic drug monitoring to biomarker validation. texilajournal.comnih.govnih.gov

Applications of Deuterium Labeling in Mechanistic and Metabolic Pathway Investigations

Deuterium labeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms and metabolic pathways. researchgate.netacs.orgsymeres.com By strategically replacing hydrogen with deuterium at specific sites on a molecule, scientists can track its transformation and fate within a biological or chemical system. scitechnol.comchem-station.com

One of the primary applications is in studying the kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the bond between carbon and hydrogen (C-H). portico.orgtaylorandfrancis.com Consequently, breaking a C-D bond requires more energy and typically proceeds at a slower rate than breaking a C-H bond. portico.org If the cleavage of this bond is the rate-determining step of a reaction, substituting hydrogen with deuterium will slow the reaction down. researchgate.netnih.gov Observing a significant KIE provides strong evidence that a specific C-H bond is broken during the critical step of a reaction, offering profound insight into the reaction mechanism. nih.govnih.gov This principle is widely used to study the mechanisms of enzymes, such as cytochrome P450, which are crucial for drug metabolism. researchgate.netnih.gov

In metabolic research, administering a deuterium-labeled compound (like deuterated glucose) allows researchers to trace the path of the label as the compound is broken down and converted into various metabolites. bohrium.comyale.edu Techniques like Deuterium Metabolic Imaging (DMI) can non-invasively map the spatial distribution of these labeled metabolites in living tissue, providing a dynamic view of metabolic processes like glycolysis in real-time. mpg.demdpi.comresearchgate.net This helps in understanding not only normal metabolic functions but also the metabolic disruptions that characterize diseases like cancer. bohrium.commpg.de

Overview of Desoxymetasone-D5 (Major) within Research Contexts

Desoxymetasone is a synthetic corticosteroid. For research purposes, a deuterated version, Desoxymetasone-D5 (Major), is utilized as an analytical tool. The "-D5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium atoms.

The primary application of Desoxymetasone-D5 is as a stable isotope-labeled internal standard for the quantitative analysis of desoximetasone (B1670307) in biological and pharmaceutical samples. nih.gov When researchers need to measure the concentration of desoximetasone in complex matrices like plasma, urine, or cream formulations, they use techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govresearchgate.net In these methods, a precise amount of Desoxymetasone-D5 is added to the sample at the beginning of the preparation process. lcms.cz

Because Desoxymetasone-D5 is structurally and chemically almost identical to desoximetasone, it experiences the same potential losses during extraction and the same response variations during analysis. scispace.com By measuring the ratio of the desoximetasone signal to the Desoxymetasone-D5 signal, analysts can calculate the original concentration of desoximetasone with high accuracy, correcting for any procedural inconsistencies. oup.com This ensures reliable and reproducible quantification, which is critical in pharmacokinetic studies and quality control of pharmaceutical formulations. moravek.comnih.gov

| Property | Value |

|---|---|

| Chemical Formula | C₂₂H₂₄D₅FO₄ |

| Molecular Weight | Data not available |

| Isotopic Purity | Data not available |

| Primary Application | Internal Standard for Quantitative Analysis |

| Common Analytical Technique | LC-MS/MS |

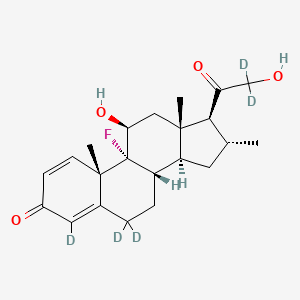

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H29FO4 |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17S)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1/i4D2,9D,11D2 |

InChI Key |

VWVSBHGCDBMOOT-HFHXZXNHSA-N |

Isomeric SMILES |

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@H]([C@@H]4C(=O)C([2H])([2H])O)C)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C |

Origin of Product |

United States |

Synthetic Methodologies for Deuterium Incorporation into Steroidal Frameworks: Focus on Desoxymetasone D5

Strategies for Site-Specific Deuteration in Complex Organic Molecules

The introduction of deuterium (B1214612) into complex molecules like steroids demands highly selective methods to replace specific hydrogen atoms. Site-specific deuteration is critical for creating stable labeled internal standards and for mechanistic studies. nih.govresearchgate.net Various strategies have been developed to achieve this precision.

One common approach is hydrogen isotope exchange (HIE) , where protons in specific chemical environments are swapped for deuterons. nih.gov This can be catalyzed by acids or bases, targeting protons on carbons adjacent to carbonyl groups (α-carbons) due to their increased acidity. nih.govacs.org For more inert C-H bonds, transition-metal catalysts, featuring metals like iridium, ruthenium, or iron, are employed to activate and functionalize specific C(sp²)–H or C(sp³)–H bonds. acs.org

Another powerful technique is reductive deuteration . This involves the reduction of a functional group, such as a ketone or an alkene, using a deuterium-donating reagent like sodium borodeuteride (NaBD₄) or deuterium gas (D₂) with a catalyst. nih.gov For example, a carbonyl group can be converted into a hydroxyl group with a deuterium atom attached to the same carbon.

The synthesis can also be designed to build the molecule from smaller, pre-deuterated fragments. However, for complex structures like steroids, late-stage deuteration of an advanced intermediate or the final parent molecule is often more efficient. The choice of strategy depends on the desired location of the deuterium labels, the stability of the starting materials and intermediates, and the availability of reagents.

Chemical Synthesis Pathways and Intermediates for Desoxymetasone-D5

While the exact synthetic route for commercially available Desoxymetasone-D5 is not extensively detailed in published literature, a plausible pathway can be constructed based on established deuteration methodologies for corticosteroids. Desoximetasone (B1670307) itself is derived from dexamethasone (B1670325) by removing the hydroxyl group at the C-17 position. justia.comchemicalbook.com The synthesis of the D5 variant would involve introducing five deuterium atoms into a suitable steroidal precursor.

Deuterium Exchange Reactions for Steroidal Precursors

Hydrogen-deuterium exchange reactions are a cornerstone for labeling steroidal precursors. In the context of Desoxymetasone, several positions are susceptible to exchange. The Δ¹,⁴-3-keto-steroid A-ring structure presents enolizable positions at C-2 and C-6. Base-catalyzed exchange, using a reagent like sodium deuteroxide (NaOD) in deuterated water (D₂O) or deuterated methanol (B129727) (CH₃OD), can facilitate the exchange of protons at these sites. nih.gov

Furthermore, the side chain at C-17 provides additional opportunities for deuteration. The protons on C-21 are adjacent to the C-20 ketone and are acidic, making them candidates for base-catalyzed H/D exchange. A synthesis could involve protecting other sensitive functional groups, performing the H/D exchange on an intermediate like Dexamethasone or a precursor, and then carrying out the final synthetic steps to yield Desoxymetasone-D5. For instance, a published method for preparing multiply labeled cortisol involved a hydrogen-deuterium exchange with NaOD in MeOD on a cortisone (B1669442) intermediate. nih.gov

Catalytic Deuteration Techniques in Pharmaceutical Synthesis

Catalytic methods offer precise control over deuteration. One key technique is catalytic reduction using deuterium gas. For example, if a double bond were introduced at a specific location in a precursor, it could be subsequently reduced using D₂ and a catalyst like Palladium on carbon (Pd/C) or Wilkinson's catalyst, thereby installing two deuterium atoms. nih.gov

Another advanced method is the direct, catalyst-mediated H/D exchange. Iridium-based catalysts are particularly effective for the ortho-deuteration of functional groups that can direct the catalyst, although this is more common for aromatic rings. acs.org For steroidal frameworks, specific catalysts can be used to target allylic or other activated C-H bonds. A synthetic strategy for Desoxymetasone-D5 could hypothetically combine a reductive deuteration step (e.g., using NaBD₄ to reduce a ketone, adding one deuteron) with H/D exchange reactions (adding four deuterons at enolizable positions) to achieve the desired D5 labeling. nih.gov

Purification and Isotopic Purity Assessment in Desoxymetasone-D5 Synthesis

After synthesis, the crude product must be purified to remove unreacted starting materials, non-deuterated species, and other impurities. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose, capable of achieving high levels of chemical purity. rsc.org A certificate of analysis for a commercial batch of Desoxymetasone-D5 reported a chemical purity of over 95%, as determined by HPLC.

Assessing the isotopic purity and distribution is equally critical. This is almost exclusively accomplished using Mass Spectrometry (MS) . By comparing the mass spectrum of the deuterated compound to its non-deuterated analog, the degree and pattern of deuterium incorporation can be determined. High-resolution mass spectrometry can precisely measure the mass of the molecular ion, confirming the number of deuterium atoms incorporated. Analysis of a representative batch of Desoxymetasone-D5 showed a distribution of isotopic species, with the target D5 isotopologue being the major component.

| Isotopic Species | Normalized Intensity (%) |

| d0 | 0.03 |

| d1 | 0.01 |

| d2 | 0.00 |

| d3 | 0.14 |

| d4 | 0.00 |

| d5 | 84.72 |

| d6 | 15.11 |

Table 1: Isotopic distribution for a representative batch of synthetic Desoxymetasone-D5 as determined by mass spectrometry.

This data indicates a high level of incorporation, with the D5 species being predominant, though a significant amount of D6 species is also present, suggesting some over-incorporation occurred during the synthesis.

Characterization of Synthetic Desoxymetasone-D5 for Research Use

The structural confirmation of the final Desoxymetasone-D5 product relies on a combination of spectroscopic techniques. These methods verify the core steroidal structure and confirm the location and extent of deuterium labeling.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool.

¹H NMR (Proton NMR) is used to verify the absence of proton signals at the specific sites of deuteration. The integration of the remaining proton signals relative to a standard confirms the degree of deuterium incorporation. rsc.org

¹³C NMR (Carbon NMR) can also be used, as a carbon atom bonded to a deuterium will exhibit a characteristic splitting pattern (triplet for a C-D bond) and a slight upfield shift compared to a C-H bond.

¹⁹F NMR (Fluorine NMR) would be used to confirm the integrity of the C-9 fluorine atom, a key structural feature of Desoximetasone.

Mass Spectrometry (MS) provides definitive confirmation of the molecular weight. The molecular ion peak in the mass spectrum will be shifted by approximately 5 mass units compared to the unlabeled Desoximetasone (C₂₂H₂₉FO₄, MW: 376.5 g/mol ), corresponding to the five incorporated deuterium atoms (Desoxymetasone-D5, C₂₂H₂₄D₅FO₄, MW: ~381.5 g/mol ). Analysis of the fragmentation pattern can sometimes provide clues to the location of the labels within the molecule. justia.comlibretexts.org

| Analytical Technique | Purpose in Characterization of Desoxymetasone-D5 |

| High-Performance Liquid Chromatography (HPLC) | Determines chemical purity by separating the target compound from impurities. |

| Mass Spectrometry (MS) | Confirms molecular weight and determines isotopic purity/distribution by measuring mass-to-charge ratio. |

| Proton NMR (¹H NMR) | Confirms the absence of protons at deuterated sites and verifies the overall structure. |

| Carbon-13 NMR (¹³C NMR) | Provides information on the carbon skeleton and can show characteristic splitting for carbons bonded to deuterium. |

| Fluorine-19 NMR (¹⁹F NMR) | Confirms the presence and chemical environment of the fluorine atom at the C-9 position. |

Table 2: Key analytical techniques for the characterization of synthetic Desoxymetasone-D5.

Advanced Analytical Applications of Desoxymetasone D5 As an Isotopic Internal Standard

Validation of Analytical Methods Employing Desoxymetasone-D5 as an Internal Standard[17],[19],[21],[12],[22],[20],[18],[23],

Determination of Accuracy, Precision, and Reproducibility with Desoxymetasone-D5

The reliability of any quantitative analytical method hinges on its ability to deliver results that are accurate, precise, and reproducible. In mass spectrometry-based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) like Desoxymetasone-D5 is paramount for achieving these objectives. By incorporating a known quantity of Desoxymetasone-D5 into each sample at the beginning of the workflow, analysts can effectively normalize for variations that may occur during sample preparation, injection, and ionization. sigmaaldrich.com

Accuracy, or trueness, reflects how close the measured value is to the true value. Precision measures the degree of scatter among a series of measurements of the same sample, and it is often expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Reproducibility refers to the ability of a method to yield consistent results across different laboratories, instruments, and analysts.

The use of a deuterated standard like Desoxymetasone-D5 is ideal because its chemical and physical properties are nearly identical to the non-labeled analyte, Desoxymetasone. This ensures that it behaves similarly during extraction and chromatography, co-eluting with the analyte, yet is distinguishable by the mass spectrometer due to its mass shift. This co-elution is critical for compensating for analyte loss and signal fluctuations, thereby enhancing the precision and accuracy of the measurement.

Validation studies for methods quantifying corticosteroids frequently report excellent performance characteristics when using deuterated internal standards. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous analysis of 21 glucocorticoids in equine plasma, which utilized Desoxymetasone as an internal standard, demonstrated high accuracy and precision. The method reported intra- and inter-day precision, expressed as %CV, ranging from 1.0-17% and 0.51-19%, respectively, with accuracy between 84-110%. researchgate.net Another study re-analyzing a comprehensive steroid profile using an internal calibration approach with SIL standards showed acceptable trueness (79%–115%) and precision (0.8%–11.8%). fda.gov These findings underscore the critical role of isotopic standards in producing reliable and reproducible data.

| Parameter | Performance Value | Analyte(s) | Internal Standard | Source |

|---|---|---|---|---|

| Accuracy | 84-110% | 21 Glucocorticoids | Desoxymetasone | researchgate.net |

| Intra-day Precision (%CV) | 1.0-17% | 21 Glucocorticoids | Desoxymetasone | researchgate.net |

| Inter-day Precision (%CV) | 0.51-19% | 21 Glucocorticoids | Desoxymetasone | researchgate.net |

| Trueness | 79-115% | 21 Endogenous Steroids | Stable Isotope-Labeled Steroids | fda.gov |

| Precision (%RSD) | 0.8-11.8% | 21 Endogenous Steroids | Stable Isotope-Labeled Steroids | fda.gov |

Investigation of Matrix Effects and Recovery in Desoxymetasone-D5 Based Methods

Biological matrices such as plasma, urine, and tissue are inherently complex, containing numerous endogenous compounds that can interfere with the quantification of a target analyte. eijppr.com This interference, known as the matrix effect, can cause ion suppression or enhancement in the mass spectrometer's source, leading to inaccurate results. e-b-f.eu One of the most significant advantages of using Desoxymetasone-D5 is its ability to effectively monitor and correct for these matrix effects. sigmaaldrich.com

Because Desoxymetasone-D5 is chemically identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, any signal suppression or enhancement that affects both compounds is canceled out. This normalization is crucial for maintaining accuracy and precision in bioanalytical methods. e-b-f.eu Regulatory guidelines often mandate the assessment of matrix effects from at least six different sources (e.g., six different lots of blank plasma) to ensure the method's robustness. e-b-f.eu

Recovery is another critical parameter, representing the efficiency of the extraction process. It is determined by comparing the analyte's signal in an extracted sample to the signal of a sample spiked with the analyte after extraction. Incomplete or variable recovery can be a significant source of error. Desoxymetasone-D5, when added before sample extraction, tracks the recovery of the native Desoxymetasone. Any loss of the internal standard during the sample preparation steps is assumed to mirror the loss of the analyte, allowing for accurate correction.

A U.S. FDA review of a bioanalytical method for Desoximetasone (B1670307) in human plasma, using Desoxymetasone-D5 as the internal standard, provides a clear example. The validation report documented the recovery of both the analyte and the internal standard, demonstrating the method's efficiency. fda.gov Similarly, a study on 21 glucocorticoids using Desoxymetasone as an internal standard reported recovery rates ranging from 45-200%, highlighting the variability that can occur in multi-analyte extractions and the necessity of an internal standard for accurate quantification. researchgate.net

| Analyte | Internal Standard | Matrix | Recovery (%) | Source |

|---|---|---|---|---|

| Desoximetasone | Desoxymetasone-D5 | Human Plasma | 64.5 - 76.3% (Analyte) | fda.gov |

| Desoximetasone | Desoxymetasone-D5 | Human Plasma | 76.1% (Internal Standard) | fda.gov |

| 21 Glucocorticoids | Desoxymetasone | Equine Plasma | 45 - 200% | researchgate.net |

Application in High-Resolution Mass Spectrometry for Enhanced Trace Analysis

The quest for lower detection limits in bioanalysis has led to the coupling of liquid chromatography with high-resolution mass spectrometry (HRMS). HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, enabling exceptional specificity and the ability to distinguish analytes from background interferences with greater confidence. rsc.orgnebraska.gov When paired with an isotopic internal standard like Desoxymetasone-D5, HRMS becomes a powerful tool for trace-level analysis. mdpi.com

The high resolving power of HRMS allows for the generation of narrow mass-to-charge (m/z) extraction windows, effectively filtering out noise and isobaric interferences that could compromise quantification in lower-resolution instruments like triple quadrupoles. nih.gov This is particularly advantageous when analyzing complex biological matrices where the risk of co-eluting interferences is high. rsc.org

Desoxymetasone-D5 serves several crucial functions in HRMS-based methods. Firstly, it acts as a reliable quantifier, correcting for variability in sample preparation and instrument response, which is essential for achieving the precision needed for trace analysis. mdpi.com Secondly, its known mass difference from the unlabeled analyte provides an unambiguous confirmation of the analyte's identity. The consistent mass difference and co-elution of the analyte and the SIL-IS provide strong evidence for positive identification, even at very low concentrations. This combination of high mass accuracy from the instrument and the internal standard's reference point significantly reduces the potential for false positives. sigmaaldrich.com A validated LC-HRMS/MS assay for quantifying steroids and thyroid hormones from small blood samples demonstrated precise (<12%) and accurate (<13%) results, with stable isotope-labeled internal standards used to control for all preparation steps. mdpi.com

Integration of Desoxymetasone-D5 with Other Analytical Platforms (e.g., GC-MS, SFC)

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common platform for steroid analysis, Desoxymetasone-D5 is also a valuable internal standard for other advanced analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a classic and robust technique for steroid analysis, often used for comprehensive steroid profiling. nih.gov Before analysis, steroids typically require chemical derivatization to increase their volatility and thermal stability. fu-berlin.de The use of deuterated internal standards in GC-MS is well-established and provides the same benefits of improved accuracy and precision as in LC-MS. popline.org Desoxymetasone-D5, after appropriate derivatization, would co-elute with its derivatized, non-labeled counterpart, correcting for variability in the derivatization reaction, injection volume, and ionization process in the GC-MS system. sigmaaldrich.com The high specificity of GC-MS, especially when operated in selected ion monitoring (SIM) mode, combined with the reliability of an isotopic standard, makes it a highly effective method for quantitative steroid analysis. popline.orgnih.gov

Supercritical Fluid Chromatography (SFC): SFC has emerged as a "green" alternative to normal- and reversed-phase LC, primarily using supercritical CO2 as the mobile phase, often with a small amount of organic modifier. chromatographytoday.comchiraltech.com This technique offers advantages such as faster analysis times, reduced organic solvent consumption, and unique selectivity, particularly for chiral and structurally similar compounds like steroids. chromatographytoday.comnih.gov The coupling of SFC with mass spectrometry (SFC-MS) creates a powerful platform for bioanalysis. nih.gov The integration of Desoxymetasone-D5 as an internal standard in an SFC-MS method would provide robust quantification by compensating for variations in injection, ionization, and potential matrix effects, just as it does in LC-MS. researchgate.net As SFC-MS becomes more widely adopted for the analysis of complex biological samples, the use of deuterated standards like Desoxymetasone-D5 will be essential for ensuring data quality and reliability. nih.gov

Mechanistic Studies and Metabolic Tracing with Deuterated Desoxymetasone Analogs

Design of Stable Isotope Tracing Experiments Using Desoxymetasone-D5

Stable isotope tracing experiments are meticulously designed to track the biotransformation of a drug within a biological system. nih.govfrontiersin.org The primary advantage of using a deuterated analog like Desoxymetasone-D5 is that the deuterium (B1214612) atoms act as a stable, non-radioactive label, allowing for its differentiation from the endogenous, unlabeled counterpart. The design of such experiments involves several key considerations.

A crucial first step is the selection of the biological system, which can range from in vitro models, such as liver microsomes or cultured hepatocytes, to in vivo animal models. nih.govnih.gov The choice of model depends on the specific research question, with in vitro systems being useful for identifying primary metabolic pathways and in vivo models providing a more comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

The administration of Desoxymetasone-D5 is another critical aspect of the experimental design. frontiersin.org In in vitro studies, the labeled compound is introduced into the incubation medium. For in vivo studies, the route of administration (e.g., oral, intravenous, or topical) is chosen to mimic the intended clinical use of desoximetasone (B1670307). frontiersin.org The timing and collection of biological samples, such as blood, urine, feces, and tissue biopsies, are carefully planned to capture the parent drug and its metabolites at various time points. frontiersin.orgalliedacademies.org

A typical experimental design for a stable isotope tracing study with Desoxymetasone-D5 is outlined in the table below.

| Experimental Phase | Key Considerations | Example Protocol |

| Tracer Administration | Route of administration, biological system | Administer Desoxymetasone-D5 to Sprague-Dawley rats via topical application. |

| Sample Collection | Time points, biological matrices | Collect blood and urine samples at 0, 1, 2, 4, 8, 12, and 24 hours post-administration. |

| Sample Preparation | Extraction of parent drug and metabolites | Solid-phase extraction of plasma and urine samples to isolate steroids. |

| Analytical Detection | Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) | Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify Desoxymetasone-D5 and its metabolites. |

| Data Analysis | Identification of metabolic pathways, flux analysis | Comparison of mass spectra of labeled and unlabeled compounds to identify metabolic modifications. |

Methodologies for Investigating Metabolic Pathways of Desoxymetasone

The investigation of metabolic pathways of desoximetasone using Desoxymetasone-D5 involves a multi-step process that includes the isolation and preparation of samples, followed by the detection and identification of deuterium-labeled metabolites. nih.gov

The initial step in analyzing biological samples is the extraction and purification of the parent drug and its metabolites. frontiersin.org This is a critical step to remove interfering substances from the biological matrix that could affect the accuracy of the analytical measurements. Common techniques for sample preparation include:

Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analytes of interest, which are then eluted with a suitable solvent. SPE is widely used for the extraction of steroids from biological fluids.

Protein Precipitation: This method is often used for plasma or serum samples to remove proteins that can interfere with the analysis.

Following extraction, the samples may undergo further purification steps, such as chromatography, to isolate individual metabolites.

The detection and identification of deuterium-labeled metabolites are primarily achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. utsouthwestern.edu

Mass Spectrometry (MS): LC-MS is a powerful technique for identifying and quantifying drug metabolites. nih.govresearchgate.net In a typical experiment, the sample is first separated by liquid chromatography, and the eluting compounds are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

The presence of deuterium atoms in Desoxymetasone-D5 and its metabolites results in a characteristic mass shift compared to their unlabeled counterparts. For example, a metabolite formed by the addition of a hydroxyl group (-OH) to Desoxymetasone-D5 will have a mass that is 16 atomic mass units (for the oxygen atom) plus the mass of the deuterium atoms higher than the corresponding unlabeled metabolite. This distinct mass shift allows for the unambiguous identification of drug-related metabolites in complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules. researchgate.netnih.govnih.gov While less sensitive than MS, NMR can be used to determine the exact location of the deuterium labels within the metabolite's structure, which is crucial for elucidating the precise mechanism of metabolic reactions. utsouthwestern.edu Both 1H and 19F NMR have been used to study the metabolism of corticosteroids like dexamethasone (B1670325). researchgate.netnih.govnih.gov

Isotope Ratio Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Flux Analysis

Isotope Ratio Mass Spectrometry (IRMS) and NMR spectroscopy are key analytical techniques used in metabolic flux analysis to quantify the flow of atoms through metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be used for metabolic flux analysis by analyzing the isotopomer distribution of metabolites. utsouthwestern.edu Isotopomers are molecules that have the same number of isotopic labels but differ in their positions. By analyzing the patterns of deuterium labeling in the metabolites of Desoxymetasone-D5, researchers can gain insights into the specific enzymatic reactions involved in its biotransformation. utsouthwestern.edu

The table below summarizes the application of these techniques in metabolic flux analysis.

| Technique | Principle | Application in Desoxymetasone-D5 Studies |

| Isotope Ratio Mass Spectrometry (IRMS) | Measures the ratio of stable isotopes with high precision. | Quantifies the overall deuterium enrichment in metabolite pools to determine metabolic rates. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and isotopomer distribution. | Determines the specific positions of deuterium atoms in metabolites to elucidate reaction mechanisms. utsouthwestern.edu |

Computational and Bioinformatics Approaches for Deuterium-Labeled Metabolite Data Interpretation

The large and complex datasets generated from stable isotope tracing experiments necessitate the use of computational and bioinformatics tools for data interpretation. nih.govnih.govnih.gov These approaches aid in the identification of metabolites, the reconstruction of metabolic pathways, and the quantitative analysis of metabolic fluxes.

Several software tools and databases are available for the analysis of metabolomics data. nih.govsri.com For instance, databases like the Human Metabolome Database (HMDB) provide comprehensive information on known metabolites and their associated pathways. hmdb.ca

Machine learning algorithms and statistical methods are increasingly being used to analyze steroid metabolome data. nih.govresearchgate.net These approaches can identify patterns and correlations in the data that may not be apparent through manual inspection. For example, random forest algorithms have been used to distinguish between different steroid profiles with high accuracy. nih.gov

The general workflow for computational analysis of deuterium-labeled metabolite data is as follows:

Data Preprocessing: This involves noise reduction, peak alignment, and normalization of the raw analytical data from MS or NMR.

Metabolite Identification: Putative metabolites are identified by matching their mass spectra or NMR signals to spectral libraries and databases.

Pathway Analysis: Identified metabolites are mapped to known metabolic pathways to understand the biological context of the observed changes. sri.com

Flux Analysis: Mathematical models are used to calculate the rates of metabolic reactions based on the isotopic labeling patterns of the metabolites.

These computational approaches are essential for extracting meaningful biological insights from the complex data generated in mechanistic studies using deuterated analogs like Desoxymetasone-D5.

Investigation of Stability and Degradation Pathways of Desoxymetasone D5

Forced Degradation Study Methodologies for Deuterated Compounds

Forced degradation, or stress testing, is a crucial process in pharmaceutical development that helps to elucidate the intrinsic stability of a drug substance. sapub.org By subjecting the compound to conditions more severe than those it would encounter during its shelf life, potential degradation pathways can be identified. sapub.orgresearchgate.netunr.edu.ar For deuterated compounds like Desoxymetasone-D5, these studies are essential to understand how isotopic labeling might influence the stability profile compared to its non-deuterated counterpart.

To comprehensively assess the stability of Desoxymetasone-D5, it is subjected to a range of stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines. sapub.orgresearchgate.netajpsonline.com

Hydrolytic Stress: This involves exposing Desoxymetasone-D5 to acidic and basic conditions. ajpsonline.com Typically, this is achieved by refluxing the drug in solutions of hydrochloric acid (e.g., 0.1 N HCl) and sodium hydroxide (B78521) (e.g., 0.1 N NaOH). ajpsonline.comijrpp.com The study of degradation under varying pH levels helps to identify the susceptibility of the molecule's functional groups to acid or base-catalyzed hydrolysis. ajpsonline.com

Oxidative Stress: The susceptibility of Desoxymetasone-D5 to oxidation is evaluated using oxidizing agents like hydrogen peroxide. ajpsonline.com Exposing the drug to solutions of hydrogen peroxide (e.g., 3%) can generate relevant degradation products. ajpsonline.com Corticosteroids, in general, can be prone to oxidation, particularly at certain positions on the steroid nucleus. researchgate.net

Photolytic Stress: To determine the compound's sensitivity to light, samples of Desoxymetasone-D5 are exposed to controlled sources of UV and visible light. ijrpp.com ICH guidelines recommend a minimum exposure of 1.2 million lux hours and 200 watt-hours per square meter. ijrpp.com

Thermal Stress: The effect of heat on the stability of Desoxymetasone-D5 is investigated by exposing it to elevated temperatures, often in increments of 10°C above accelerated testing conditions (e.g., 50°C, 60°C). ajpsonline.com This helps to identify thermally labile parts of the molecule.

A controlled level of degradation, typically in the range of 5-20%, is targeted to ensure that the primary degradation products are formed without leading to secondary, less relevant degradants. sapub.orgijrpp.com

Identification and Structural Characterization of Degradation Products of Desoxymetasone-D5

Following forced degradation studies, the next critical step is the identification and structural elucidation of the resulting degradation products. researchgate.netresearchgate.net This process provides a detailed understanding of the chemical changes the drug substance undergoes under stress.

A combination of chromatographic and spectroscopic techniques is employed to separate and characterize the degradation products of Desoxymetasone-D5.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is a cornerstone for the analysis of degradation products. ajrconline.org High-performance liquid chromatography (HPLC) is used to separate the parent drug from its degradants. sepscience.com The separated components are then introduced into a mass spectrometer, which provides information about their molecular weight and fragmentation patterns, aiding in their identification. researchgate.netajrconline.org LC-MS is particularly valuable for analyzing complex mixtures of degradation products. ajrconline.org

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the functional groups present in a molecule. researchgate.net By comparing the FTIR spectrum of a degradation product with that of the parent drug, changes in the functional groups, such as the formation of new carbonyl or hydroxyl groups, can be identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (including 1H and 13C NMR) is a powerful tool for the definitive structural elucidation of organic molecules. researchgate.netresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of the structure of degradation products. google.com

The use of deuterated internal standards in these analytical methods can help to improve the accuracy and precision of quantification.

Kinetic and Mechanistic Aspects of Desoxymetasone-D5 Degradation

Understanding the kinetics and mechanisms of degradation provides insight into the rate at which Desoxymetasone-D5 degrades and the chemical pathways involved. Studies on related corticosteroids have shown that the degradation kinetics can be influenced by factors such as pH. For instance, the degradation of cloprednol, another corticosteroid, demonstrated a kinetic deuterium (B1214612) isotope effect that varied with pH, indicating a change in the rate-determining step of the reaction.

The degradation of corticosteroids can involve various reactions, including oxidation of the dihydroxyacetone side chain under alkaline conditions. researchgate.net The specific degradation pathways for Desoxymetasone-D5 would need to be elucidated through detailed mechanistic studies, which would involve analyzing the degradation products formed over time under different stress conditions.

Development of Stability-Indicating Analytical Methods for Desoxymetasone-D5

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the concentration of the active pharmaceutical ingredient (API) over time, in the presence of its degradation products, excipients, and other potential impurities. researchgate.netscirp.org The development of such a method is a regulatory requirement and is essential for routine quality control and stability monitoring. chromatographyonline.com

For Desoxymetasone-D5, a stability-indicating method, typically a reversed-phase high-performance liquid chromatography (RP-HPLC) method, would be developed. researchgate.netresearchgate.net The development process involves optimizing chromatographic conditions to achieve adequate separation between Desoxymetasone-D5 and all its potential degradation products. mournetrainingservices.com

Table 1: Typical Chromatographic Conditions for Stability-Indicating HPLC Method

| Parameter | Condition |

| Column | C18, 75 mm × 4.6 mm, 3.5 µm |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

The specific conditions would be optimized based on the separation of Desoxymetasone-D5 and its degradation products.

The validation of the stability-indicating method would be performed according to ICH guidelines and would include tests for specificity, linearity, accuracy, precision, and robustness. researchgate.net The goal is to ensure that the method is reliable for its intended purpose of monitoring the stability of Desoxymetasone-D5.

Impurity Profiling and Characterization in Desoxymetasone D5 Research and Production

Methodological Approaches for Impurity Detection and Quantification

The detection and quantification of impurities in Desoxymetasone-D5 necessitate a multi-faceted approach that begins with understanding their origin. ijcrt.org Impurity profiling is a comprehensive process that involves the identification and quantification of various unwanted chemical entities that may be present in the final API. mt.comijrti.org

Impurities in Desoxymetasone-D5 can be broadly categorized based on their origin: synthesis-related, degradation-related, and by-products. ijcrt.orgunr.edu.ar

Synthesis-related Impurities: These impurities are introduced during the manufacturing process. They can include unreacted starting materials, intermediates, reagents, and catalysts. unr.edu.armdpi.com For instance, in a multi-step synthesis common for steroids, residual amounts of precursor molecules or reagents from the final synthetic steps can be carried over. nih.gov The synthesis of deuterated compounds often involves specific reagents and reaction conditions that can lead to unique impurities.

Degradation-related Impurities: These arise from the chemical decomposition of the drug substance during manufacturing, storage, or handling. unr.edu.areuropa.eu Corticosteroids like desoximetasone (B1670307) are susceptible to degradation under various stress conditions such as acid and base hydrolysis, oxidation, photolysis, and heat. researchgate.net A significant degradation pathway for corticosteroids often involves the 20-keto-21-hydroxyl group. researchgate.net Forced degradation studies, as recommended by the ICH, are crucial to identify potential degradation products and establish the stability-indicating nature of analytical methods. researchgate.net

By-products: These are unintended compounds formed from side reactions occurring during the synthesis. ijcrt.org The complexity of steroid chemistry often leads to the formation of isomeric by-products or products resulting from rearrangements, which can be challenging to separate and identify. mdpi.com

A summary of potential impurity sources is provided in the table below.

| Impurity Source | Description | Examples |

| Synthesis-related | Arise from the manufacturing process. | Unreacted starting materials, residual intermediates, reagents, catalysts. unr.edu.ar |

| Degradation-related | Formed by chemical decomposition of the API. | Products of hydrolysis, oxidation, photolysis. unr.edu.arresearchgate.net |

| By-products | Unintended compounds from side reactions. | Isomers, rearrangement products, over-reaction products. ijcrt.orgmdpi.com |

Advanced Chromatographic and Spectroscopic Techniques for Impurity Elucidation

The elucidation of impurity structures, especially those present at trace levels, requires the application of sophisticated analytical techniques that offer high sensitivity and selectivity. ijrti.org

Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors is a cornerstone for impurity profiling. lcms.cz UPLC offers higher resolution, sensitivity, and faster analysis times compared to traditional HPLC.

UPLC with Photodiode Array (PDA), Fluorescence (FLD), and Refractive Index (RID) Detectors: A PDA detector provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. scirp.org FLD offers high sensitivity for fluorescent compounds, while RID is a universal detector suitable for non-chromophoric impurities. The choice of detector depends on the physicochemical properties of the impurities.

Tandem Mass Spectrometry (MS/MS): The coupling of UPLC with MS/MS is a powerful tool for the structural characterization of impurities. americanpharmaceuticalreview.comresearchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for both the parent ion and its fragments. americanpharmaceuticalreview.com Fragmentation patterns obtained from MS/MS experiments offer crucial information about the structure of the unknown impurity. researchgate.netamericanpharmaceuticalreview.com This technique is particularly valuable for distinguishing between isomers and identifying the sites of deuteration.

The combination of these techniques provides a comprehensive profile of the impurities present in Desoxymetasone-D5. googleapis.com

Development and Validation of Impurity Profiling Methods for Desoxymetasone-D5

Developing and validating an analytical method for impurity profiling is a critical regulatory requirement to ensure that the method is reliable, accurate, and reproducible. researchgate.nethealthinformaticsjournal.com The validation process is performed according to ICH guidelines. researchgate.net

The key validation parameters for an impurity profiling method include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including impurities, degradation products, and matrix components. researchgate.net This is often demonstrated through forced degradation studies and analysis of spiked samples. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. jddtonline.info These are crucial for controlling trace-level impurities.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability, intermediate precision, and reproducibility. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. healthinformaticsjournal.com

A well-validated method ensures the quality and consistency of Desoxymetasone-D5 batches. researchgate.netaxios-research.com

| Validation Parameter | Description |

| Specificity | Ability to differentiate the analyte from other substances. researchgate.net |

| LOD & LOQ | Lowest detectable and quantifiable analyte levels. jddtonline.info |

| Linearity | Proportionality of results to analyte concentration. researchgate.net |

| Accuracy | Closeness of results to the true value. researchgate.net |

| Precision | Agreement between repeated measurements. researchgate.net |

| Robustness | Reliability with small variations in method parameters. healthinformaticsjournal.com |

Strategies for Isolation and Structural Characterization of Impurities in Deuterated Steroids

When an impurity is detected at a level that requires identification, its isolation and structural characterization become necessary. europa.euresearchgate.net This process can be particularly challenging for deuterated steroids due to the low levels of impurities and the complexity of their structures.

The general strategy involves:

Enrichment and Isolation: The first step is to enrich the impurity to a sufficient concentration for structural analysis. Preparative High-Performance Liquid Chromatography (prep-HPLC) is a common technique used for isolating impurities from the bulk API. researchgate.netresearchgate.net

Structural Elucidation: Once isolated, a combination of spectroscopic techniques is employed to determine the structure of the impurity.

Mass Spectrometry (MS): As discussed earlier, high-resolution MS and MS/MS are fundamental for determining the molecular weight and fragmentation patterns. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 1H, 13C, and 2D-NMR techniques (like COSY, HSQC, and HMBC), is the most powerful tool for unambiguous structure elucidation. mdpi.comresearchgate.net For deuterated compounds, NMR can also confirm the location and extent of deuterium (B1214612) labeling.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. researchgate.netresearchgate.net

This multi-technique approach ensures a confident structural assignment of the isolated impurity. scirp.org

Future Perspectives and Emerging Methodologies in Desoxymetasone D5 Research

Innovations in Deuterated Compound Synthesis for Enhanced Research Applications

The synthesis of deuterated compounds is moving beyond simple isotopic exchange to more sophisticated and site-selective methods, enabling the creation of precisely labeled molecules for advanced research. acs.org These innovations are critical for producing Desoxymetasone-D5 with high isotopic purity and for potentially creating novel deuterated steroids with tailored properties for specific research questions. clearsynth.com

Recent progress in synthesis includes a variety of methods applicable to steroid structures. nih.govscilit.com Methodologies such as metal-catalyzed hydrogen isotope exchange (HIE), reductive deuteration of functional groups, and the use of deuterated building blocks are becoming more refined. acs.orgsimsonpharma.com For instance, late-stage HIE reactions, using catalysts based on iridium or ruthenium, allow for the introduction of deuterium (B1214612) into complex molecules like steroids without requiring a complete redesign of the synthetic pathway. acs.org This is particularly advantageous for creating analogues of existing drugs.

Enzymatic synthesis is another emerging frontier, offering high chemo-, regio-, and enantioselectivity. simsonpharma.comansto.gov.au The use of microorganisms or isolated enzymes can catalyze deuteration at specific positions on a steroid scaffold that are difficult to access through traditional organic chemistry, potentially enabling the synthesis of new Desoxymetasone isotopologues beyond the D5 variant. ansto.gov.au These advanced synthetic tools not only improve the quality of Desoxymetasone-D5 as an analytical standard but also open avenues for its use in mechanistic studies, such as investigating kinetic isotope effects on drug metabolism. unam.mxnih.gov

Table 1: Innovations in Deuterated Steroid Synthesis

| Synthesis Technique | Description | Potential Application for Desoxymetasone-D5 Research |

|---|---|---|

| Metal-Catalyzed H/D Exchange | Utilizes transition metal catalysts (e.g., Iridium, Ruthenium) to directly exchange hydrogen atoms for deuterium on a pre-formed molecule. acs.org | Efficient, late-stage synthesis of Desoxymetasone-D5 and other isotopologues with high isotopic enrichment. |

| Reductive Deuteration | Involves the reduction of functional groups (e.g., ketones, alkenes) using deuterium-donating reagents like sodium borodeuteride (NaBD₄) or D₂ gas. nih.govnih.govacs.org | A fundamental method for incorporating deuterium at specific sites, as might be used in the synthesis of the D5 variant from a suitable precursor. |

| Enzymatic Synthesis | Employs enzymes or whole microorganisms (e.g., yeast) in a deuterated medium to perform stereospecific deuteration reactions. ansto.gov.au | Creation of highly specific, chirally pure deuterated steroids; could be used to explore metabolism at specific sites. |

| Synthesis from Deuterated Precursors | Builds the final molecule from smaller, pre-deuterated starting materials. simsonpharma.com | Allows for the incorporation of deuterium in positions not accessible by other methods, offering flexibility in labeling patterns. |

Advancements in Analytical Instrumentation for Stable Isotope Analysis

The precision and sensitivity of analytical instruments are paramount for studies involving stable isotope-labeled compounds. The continuous evolution of mass spectrometry (MS) and other spectroscopic techniques is significantly enhancing the utility of Desoxymetasone-D5 in research. rsc.orgscispace.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains a cornerstone for the quantification of steroids in biological matrices. longdom.org Innovations in this area focus on improving sensitivity to detect compounds at ever-lower concentrations and enhancing the specificity to distinguish between structurally similar molecules. rsc.orgsciex.com High-resolution mass spectrometry (HRMS) systems, such as ZenoTOF and Orbitrap, provide exceptional mass accuracy, which is crucial for confirming the identity of deuterated standards and their metabolites. sciex.com

A significant advancement is the coupling of ion mobility spectrometry (IMS) with mass spectrometry (LC-IM-MS). nih.govmdpi.com IMS separates ions based on their size, shape, and charge, adding another dimension of separation to conventional LC-MS analysis. nih.gov This is particularly valuable for steroid analysis, where many isomers and isobars exist. For deuterated compounds like Desoxymetasone-D5, IMS can help to resolve the labeled standard from any residual non-labeled compound or from interfering species in a complex sample, thereby increasing analytical confidence. mdpi.comresearchgate.net

Furthermore, techniques like Cavity Ring-Down Spectroscopy (CRDS) are emerging as powerful tools for high-precision isotope ratio measurements. numberanalytics.com While more commonly used in geochemistry, its principles could be adapted for highly specialized applications in metabolic research requiring extremely accurate isotope abundance data. numberanalytics.comiaea.org

Table 2: Advanced Analytical Techniques for Stable Isotope Labeled Steroids

| Instrument/Technique | Key Advancement | Relevance to Desoxymetasone-D5 |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides high mass accuracy and resolution, enabling confident identification of compounds based on their exact mass. rsc.orgsciex.com | Unambiguous confirmation of Desoxymetasone-D5 identity and differentiation from potential interferences. |

| Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) | Adds a separation dimension based on ion shape and size, resolving isomeric and isobaric compounds. nih.govmdpi.com | Improved separation of Desoxymetasone-D5 from its non-deuterated counterpart and other endogenous steroids. |

| Multi-Collector ICP-MS (MC-ICP-MS) | Offers ultra-high precision for isotope ratio measurements, though less common for organic molecule analysis. rsc.orgscispace.com | Potential for high-precision studies on isotope fractionation during metabolic processes. |

| Cavity Ring-Down Spectroscopy (CRDS) | An optical technique providing high-sensitivity measurements of isotopic ratios in gases. numberanalytics.com | Future potential for specialized applications in tracing metabolic fate with extremely high precision. |

Integration of Desoxymetasone-D5 Research with Systems Biology and Omics Technologies (e.g., Metabolomics, Lipidomics)

Systems biology aims to understand the broader, integrated behavior of biological systems by combining data from various "omics" platforms, such as metabolomics, lipidomics, proteomics, and genomics. nih.govnih.govkiu.ac.ug In this context, Desoxymetasone-D5 serves as a critical enabling tool, particularly for quantitative metabolomics and lipidomics.

Metabolomics and lipidomics studies, which measure hundreds to thousands of small molecules in a biological sample, rely on stable isotope-labeled internal standards (SIL-ISs) for accurate and precise quantification. researchgate.netnih.gov Desoxymetasone-D5 is used as such a standard in untargeted metabolomics to ensure data quality by correcting for variations in sample extraction, injection, and instrument response. researchgate.net By providing a reliable quantitative anchor, it allows researchers to accurately map the metabolic perturbations caused by the pharmacologically active, non-labeled Desoximetasone (B1670307).

The integration of these quantitative lipidomic and metabolomic datasets with transcriptomic and proteomic data allows for the construction of comprehensive models of a drug's mechanism of action. nih.govnih.gov For example, by using Desoxymetasone-D5 to accurately quantify changes in the lipid profile after treatment with Desoximetasone, researchers can correlate these changes with alterations in the expression of genes and proteins related to lipid metabolism and inflammation. nih.govscience.gov This multi-omics approach provides a holistic view, moving beyond a single pathway to reveal the complex network of interactions that underlie the therapeutic and off-target effects of a corticosteroid. uv.es

Table 3: Role of Desoxymetasone-D5 in Omics and Systems Biology

| Omics Technology | Role of Desoxymetasone-D5 | Research Goal |

|---|---|---|

| Metabolomics | Serves as a stable isotope-labeled internal standard for accurate quantification of metabolites. researchgate.net | To map the global metabolic changes induced by Desoximetasone treatment and identify affected pathways. |

| Lipidomics | Acts as an internal standard to quantify changes in a wide array of lipid species. nih.govnih.gov | To understand how Desoximetasone modulates lipid signaling, membrane composition, and inflammatory lipid mediators. |

| Systems Biology | Provides the high-quality quantitative data needed for integration with other omics datasets (genomics, proteomics). nih.govnih.gov | To build comprehensive computational models of the drug's systemic effects and predict its impact on biological networks. |

Computational Modeling and Simulation for Deuterated Steroid Behavior Prediction

Computational modeling and molecular simulation are becoming indispensable tools for predicting the behavior of molecules at an atomic level. researchgate.net For deuterated steroids like Desoxymetasone-D5, these methods offer a way to explore how the subtle change in mass and vibrational energy, resulting from the replacement of hydrogen with deuterium, can influence molecular properties and interactions. acs.org

Molecular dynamics (MD) simulations can be used to model the binding of Desoximetasone and Desoxymetasone-D5 to their biological targets, such as the glucocorticoid receptor. These simulations can predict whether deuteration alters the binding affinity, conformation, or dynamics of the drug-receptor complex. Similarly, simulations can model the interaction of the steroid with metabolic enzymes or cell membranes, providing insights into how deuteration might affect the rate of metabolism or the ability of the drug to cross biological barriers. nih.gov

These computational predictions can be powerfully combined with experimental data. For example, data from hydrogen-deuterium exchange mass spectrometry (HDX-MS), which measures the rate of deuterium uptake in proteins, can be used to guide and validate computational models of protein-ligand interactions. acs.org By comparing the simulated behavior of deuterated and non-deuterated steroids, researchers can generate hypotheses about the kinetic isotope effect that can then be tested experimentally. This synergy between in silico prediction and empirical validation accelerates the understanding of the subtle but significant effects of deuteration on the biological activity of steroids. soton.ac.uk

Q & A

Q. What ethical considerations arise in longitudinal studies of Desoxymetasone-D5 (Major)?

- Methodological Answer : Implement blinded randomization to minimize selection bias. For human trials, adhere to Declaration of Helsinki principles, including informed consent and data anonymization. Use animal models only after institutional ethics committee approval, with 3R principles (Replacement, Reduction, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.